4-Bromo-2,6-dimethylbenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves halogenation reactions or coupling reactions. For instance, the synthesis of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile was achieved through a coupling reaction between 1,4′-bromoiodobenzene and 4-bromo-2,3,5,6-tetrafluorobenzonitrile . Similarly, the synthesis of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline was conducted by reacting 1-(4-bromophenyl)-3-phenyl-2-propene-1-one with 5,5-dimethyl-1,3-cyclohexanedione in DMF . These methods could potentially be adapted for the synthesis of 4-Bromo-2,6-dimethylbenzonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of brominated aromatic compounds are often characterized by X-ray crystallography. For example, the crystal structure of 7-bromo-4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione was determined to have a trans ring fusion and a boat-chair conformation for the 8-membered ring . The crystal structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione showed that the pyridine ring adopts a distorted boat conformation . These findings suggest that bromine substituents can influence the overall conformation and packing of the molecules in the crystal lattice.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, particularly those involving the bromine substituent. The presence of bromine can facilitate further functionalization through nucleophilic substitution reactions or can be involved in coupling reactions to form more complex structures. The papers provided do not detail specific reactions for 4-Bromo-2,6-dimethylbenzonitrile, but the reactivity patterns of similar brominated compounds can provide a basis for predicting its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine and other substituents. For instance, the introduction of bromine atoms can significantly affect the photochromic and photomagnetic properties of the compounds, as seen in the study of brominated biindenylidenediones . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, can also be altered by the substituents, which in turn can affect the compound's melting point, solubility, and stability .
Scientific Research Applications
Photochemical Reactivity : A study on the photochemical reactivity of dimethylbenzonitriles, including 2,6-dimethylbenzonitrile, reveals their behavior under different conditions. In acetonitrile, phototransposition occurs within certain isomers of dimethylbenzonitriles. Additionally, photoaddition reactions are observed in specific conditions, providing insights into the chemical reactivity of these compounds (Howell, Pincock, & Stefanova, 2000).
Synthesis of Poly(methylphenyl)acetonitriles : Another study discusses the synthesis of various derivatives of dimethylbenzonitriles through aryne reactions. These reactions are crucial for the formation of poly(methylphenyl)acetonitriles, which have potential applications in different chemical syntheses (Waggenspack et al., 1992).
Formation of 1-Aminoisoquinolines : Research has also been conducted on the formation of 1-aminoisoquinolines from 2-arylmethyl-3,6-dimethylbenzonitriles. This study sheds light on the potential pathways for creating complex organic compounds, which could be useful in various chemical industries (Dutt, Zhang, & Biehl, 1994).
Infrared and Raman Spectra Analysis : An analysis of the infrared and Raman spectra of dimethylbenzonitriles, including 2,6-dimethylbenzonitrile, provides detailed information about their vibrational properties. This is important for understanding the physical and chemical properties of these compounds (Sarma, 1986).
Electrochemical Oxidation Studies : The electrochemical oxidation of various bromoanilines, including compounds structurally related to 4-Bromo-2,6-dimethylbenzonitrile, has been studied. These investigations are significant for understanding the electrochemical properties and potential applications of these compounds in various fields (Kádár, Nagy, Karancsi, & Farsang, 2001).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2,6-dimethylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYDFDMDUCVHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448070 | |
Record name | 4-bromo-2,6-dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dimethylbenzonitrile | |
CAS RN |
5757-66-4 | |
Record name | 4-bromo-2,6-dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,6-dimethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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